N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring linked to a hydroxy-functionalized propyl chain bearing a thiophene moiety. This compound combines a sulfonamide pharmacophore with a heteroaromatic thiophene group, which is often associated with enhanced biological activity due to improved lipophilicity and electronic properties .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S2/c15-14(16,17)22-10-3-5-11(6-4-10)24(20,21)18-8-7-12(19)13-2-1-9-23-13/h1-6,9,12,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMMIPRSUFBDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a Grignard reaction or similar organometallic method. The trifluoromethoxybenzenesulfonamide moiety can be introduced via sulfonation and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
Chemical Properties and Structure
This compound features a sulfonamide group, which is known for its role in drug design, particularly in the development of antibacterial and antitumor agents. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. A study indicated that certain sulfonamide derivatives could induce apoptosis through caspase-dependent pathways, highlighting their potential as chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.16 | Induction of apoptosis |
| Compound B | HCT-116 | 15.5 | Cell cycle arrest |
| Compound C | A549 | 9.9 | Caspase activation |
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial activity. N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide may exhibit similar properties by inhibiting bacterial folate synthesis, a mechanism shared by established antibiotics like sulfamethoxazole. Research has shown that modifications in the sulfonamide structure can enhance activity against resistant bacterial strains .
Neuroprotective Effects
Emerging research suggests that compounds with thiophene moieties possess neuroprotective properties. In vitro studies indicate that such compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various sulfonamide derivatives, this compound was tested against several cancer cell lines. The results indicated a promising IC50 value against MCF-7 cells, suggesting its potential as an effective treatment option.
Case Study 2: Antimicrobial Activity
A comparative analysis of several sulfonamide derivatives revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to overcome resistance mechanisms was particularly noteworthy, indicating its potential for further development as an antibiotic.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethoxy group could enhance its binding affinity to certain targets, while the thiophene ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The trifluoromethoxy group’s steric and electronic effects warrant further study, as halogenated analogs (e.g., 4b, 4c) show higher melting points and stability .
- Synthetic Challenges: Introducing the hydroxypropyl-thiophene linker may require optimization compared to propenylamino-based syntheses in .
- Biological Testing: No direct data on the target compound’s kinase inhibition or cytotoxicity are available; testing against models in (e.g., cancer cell lines) is recommended.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a sulfonamide group, a trifluoromethoxy moiety, and a thiophene ring, which are crucial for its biological activity.
Research indicates that the biological activity of this compound is influenced by:
- Electron-withdrawing groups : The trifluoromethoxy group enhances the compound's reactivity and interaction with biological targets through hydrogen bonding and electrostatic interactions .
- Hydroxyl group : The presence of the hydroxyl group may contribute to increased solubility and bioavailability, facilitating better interaction with target enzymes or receptors .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 15 µM, indicating moderate potency against this cell line.
- Hek293 (human embryonic kidney) : Similar cytotoxicity was noted with IC50 values around 18 µM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Moderate inhibition was observed, with IC50 values ranging from 10 to 20 µM against COX-2, suggesting potential anti-inflammatory properties .
- Lipoxygenases (LOX) : Inhibition studies revealed activity against LOX-5 and LOX-15, further supporting its role in modulating inflammatory pathways .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | |
| Cytotoxicity | Hek293 | 18 | |
| COX-2 Inhibition | COX-2 | 10 - 20 | |
| LOX Inhibition | LOX-5 | 12 - 22 |
Case Studies
- Study on Anticancer Properties : A recent study assessed the cytotoxic effects of the compound on several cancer cell lines. It was found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of this compound. Results indicated that the compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .
Q & A
Basic: What are the recommended synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide, and what critical steps require optimization?
Methodological Answer:
The synthesis typically involves:
Sulfonamide Core Formation : Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with a thiophene-containing amine precursor under basic conditions (e.g., DCM with TEA as a base) .
Hydroxypropyl Linker Introduction : A multi-step process involving nucleophilic substitution or reductive amination to attach the 3-hydroxy-3-(thiophen-2-yl)propyl group .
Key Optimization Steps :
- Purity Control : Use column chromatography (e.g., MeOH:DCM gradients) or recrystallization to isolate intermediates .
- Yield Improvement : Microwave-assisted reactions or solvent optimization (e.g., DMF for polar intermediates) can enhance reaction efficiency .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.0–7.5 ppm, trifluoromethoxy group at ~δ 4.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHFNOS: ~333.34 g/mol) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >95% .
Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup : Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to model the electron density distribution and frontier molecular orbitals (HOMO-LUMO gap) .
- Reactivity Insights : Identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur, hydroxyl group) using Multiwfn for Laplacian of electron density analysis .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility in polar solvents .
Advanced: What strategies resolve contradictions in reported biological activities of similar sulfonamide-thiophene derivatives?
Methodological Answer:
- Target-Specific Assays : Conduct in vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) to compare IC values with structurally related compounds .
- Structural Comparisons : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to analyze binding interactions. For example, trifluoromethoxy groups may enhance hydrophobic binding compared to methoxy analogues .
- Data Normalization : Account for variations in cell lines/purity by standardizing protocols (e.g., MTT assays in RAW 264.7 macrophages for nitric oxide suppression) .
Advanced: How does the hydroxyl-thiophene moiety influence the compound’s solubility and pharmacokinetic properties?
Methodological Answer:
- Solubility Profiling : Test in PBS (pH 7.4) and DMSO. The hydroxyl group increases polarity, improving aqueous solubility (~2–5 mg/mL), while the thiophene enhances membrane permeability .
- LogP Determination : Use shake-flask methods or computational tools (e.g., XLogP3) to estimate partition coefficients. Expected LogP ~2.5 due to trifluoromethoxy hydrophobicity .
- Metabolic Stability : Perform liver microsome assays to assess oxidation pathways (e.g., CYP450-mediated degradation of the thiophene ring) .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage (>6 months) .
Advanced: What in silico tools can prioritize biological targets for this compound?
Methodological Answer:
- Pharos Database : Screen against GPCRs or kinases linked to sulfonamide activity (e.g., carbonic anhydrase isoforms) .
- SwissTargetPrediction : Upload the SMILES string to predict off-target interactions (e.g., SIRT2 inhibition potential) .
- Molecular Dynamics (MD) Simulations : Simulate binding to dynamic targets (e.g., 100 ns MD runs for protein-ligand stability assessment) .
Advanced: How can researchers validate the compound’s anti-inflammatory mechanism using omics approaches?
Methodological Answer:
- Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
- Proteomics : LC-MS/MS to quantify COX-2 suppression and PGE reduction .
- Metabolomics : H NMR-based profiling of arachidonic acid metabolites in cell supernatants .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide toxicity .
- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade fluorine-containing byproducts .
- Acute Toxicity Screening : Perform zebrafish embryo assays (LC determination) as a preliminary in vivo model .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Fragment Replacement : Substitute thiophene with furan or pyridine to modulate electron density (synthesize analogues via Suzuki coupling) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical groups (e.g., sulfonamide as a hydrogen-bond acceptor) .
- In Vivo Efficacy : Test optimized analogues in murine inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
